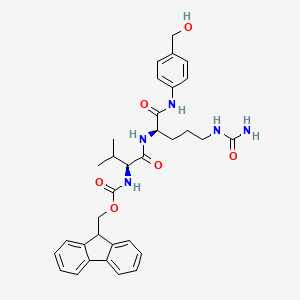
Schembl22387795
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schembl22387795 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
科学的研究の応用
Antibody-Drug Conjugates (ADCs)
Fmoc-Val-D-Cit-PAB is a versatile peptide conjugate used in drug delivery, featuring a Val-Cit linker for controlled drug release and a PAB moiety for enhanced stability . In antibody-drug conjugates (ADCs), it serves as a sulfatase-cleavable linker, improving cytotoxicity against target cells while maintaining selectivity .
Controlled Drug Release
The Val-Cit sequence in Fmoc-Val-D-Cit-PAB provides a protease-cleavable linker, enabling controlled release of conjugated drugs at target sites . This feature is particularly useful in targeted drug delivery systems.
Enhanced Stability
The PAB moiety in Fmoc-Val-D-Cit-PAB serves as a chelating agent for metal ions, enhancing the solubility and stability of the conjugate . This is crucial for maintaining the integrity of the drug during delivery and ensuring its effectiveness.
Targeted Cancer Therapy
Fmoc-Val-D-Cit-PAB shows great promise in targeted drug delivery systems, particularly in cancer therapy . By selectively releasing cytotoxic drugs in cancer cells, it can potentially improve the effectiveness of treatment and reduce side effects.
Synthesis of High-Yield ADCs
The synthesis method of Fmoc-Val-D-Cit-PAB involves preparing Fmoc-Cit-PABOH, adding piperidine, and then Fmoc-Val-OSu to create the desired compound . This synthesis route offers a higher yield of 85% and avoids epimerization, making it a reliable option for ADC research .
Development of New ADCs
Incorporating Fmoc-Val-D-Cit-PAB into ADCs, such as ADC 2 and ADC 3 with trastuzumab and monomethyl auristatin E (MMAE) payload, led to enhanced cytotoxicity against HER2-positive cells compared to non-cleavable ADC 4, while maintaining selectivity over HER2-negative cells . This suggests that Fmoc-Val-D-Cit-PAB could be used to develop new and more effective ADCs.
作用機序
Target of Action
Fmoc-Val-D-Cit-PAB, also known as Schembl22387795, is primarily used in the development of Antibody-Drug Conjugates (ADCs) . The compound’s primary targets are tumor-associated antigens . These antigens are proteins or other molecules produced by cancer cells that trigger an immune response .
Mode of Action
Fmoc-Val-D-Cit-PAB interacts with its targets through a process known as antibody-drug conjugation . The compound consists of an antibody specific for a tumor-associated antigen, an ADC connector (peptide Val-Cit-PAB), and a potent microtubulin inhibitor . The compound binds to the tumor-associated antigens, allowing the drug to be delivered directly to the cancer cells .
Biochemical Pathways
Upon binding to the tumor-associated antigens, the compound is internalized by the cancer cells . Inside the cell, the compound is cleaved by lysosomal enzymes, releasing the cytotoxic drug . This process disrupts the microtubule network within the cell, inhibiting cell division and leading to cell death .
Pharmacokinetics
The pharmacokinetics of Fmoc-Val-D-Cit-PAB involves its absorption, distribution, metabolism, and excretion (ADME). The compound is designed to be stable in the bloodstream, protecting it from degradation . Once the compound reaches the tumor site, it is internalized and the cytotoxic drug is released
Result of Action
The result of Fmoc-Val-D-Cit-PAB’s action is the selective killing of cancer cells . By targeting tumor-associated antigens, the compound ensures that the cytotoxic drug is delivered primarily to cancer cells . This selective delivery minimizes damage to healthy cells and reduces side effects .
Action Environment
The action of Fmoc-Val-D-Cit-PAB can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the compound’s stability and efficacy . Additionally, factors such as pH and temperature can influence the compound’s stability and its ability to bind to its targets .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMAZHDNFCDRP-WDYNHAJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




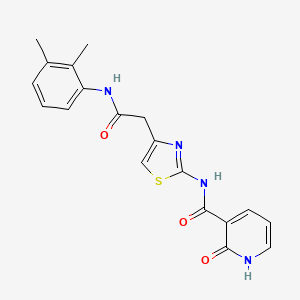
![3-(4-Fluorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2445194.png)
![N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2445195.png)
![N-[2-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2445196.png)
![N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2445197.png)
![3-(3-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2445198.png)
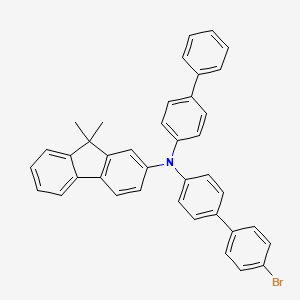

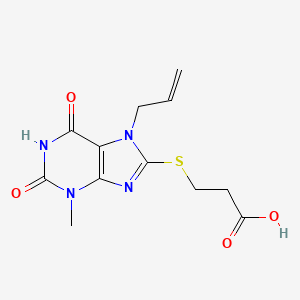
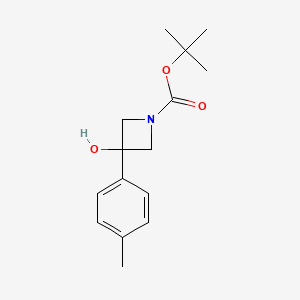
![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)